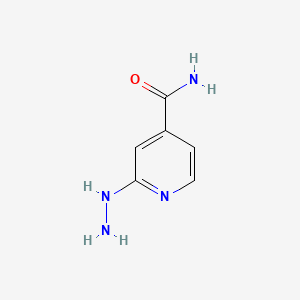
ADENOSINE-5/'-DIPHOSPHOGLUCOSE
Descripción general
Descripción
Adenosine-5’-diphosphoglucose (ADP-Glucose) is a substrate widely used as a glucose donor. It is a substrate for starch synthase in starch synthesis. ADP-glucose is also a substrate for α-1,4-glucan-protein synthase (ADP-forming), ADP-glucose pyrophosphorylases, and many glucosyltransferases .
Synthesis Analysis
The contribution of adenosine 5’-diphosphoglucose pyrophosphorylase to the control of starch synthesis can be modified by environmental factors, leading to a lower degree of control during severe water deficits . The control coefficient of AGPase on starch accumulation in intact plants was estimated to be around 0.3 .Chemical Reactions Analysis
ADP-Glucose is involved in various reactions. It is a substrate for starch synthase in starch synthesis, and for α-1,4-glucan-protein synthase (ADP-forming), ADP-glucose pyrophosphorylases, and many glucosyltransferases .Physical And Chemical Properties Analysis
ADP-Glucose is stored at a temperature of -20°C. It is soluble in PBS (pH 7.2) at 10 mg/ml. It is a crystalline solid and is hygroscopic .Aplicaciones Científicas De Investigación
Enzymatic Activity Measurement
This compound is used as a component in reaction mixtures to measure the enzymatic activity of adenosine-5′-diphosphate (ADP)-glucose pyrophosphorylase (AGPase) . AGPase is a key enzyme in the biosynthetic pathway that leads to starch production in plants.
Starch Synthesis
Adenosine-5’-diphosphoglucose disodium salt serves as a substrate for starch synthase (EC 2.4.1.21), which is responsible for the synthesis of starch, an essential biopolymer for plant structure and energy storage .
Biochemical Reagent in Laboratory Research
It is widely used as a biochemical reagent in laboratory research, particularly as a substrate for enzymes involved in energy metabolism , such as adenylate kinase and ATP synthase . This makes it an invaluable tool for studying these critical enzymatic processes.
Substrate for Glucosyltransferases
The compound acts as a substrate for various glucosyltransferases , which are enzymes that play significant roles in the glycosylation processes, affecting protein folding, stability, and cell-cell interactions .
Glucose Donor
Adenosine-5’-diphosphoglucose disodium salt is also used as a glucose donor in different biochemical reactions, facilitating studies on glucose transfer and metabolism .
Substrate for alpha-1,4-glucan-protein synthase
It serves as a substrate for alpha-1,4-glucan-protein synthase (ADP-forming) (EC 2.4.1.113), an enzyme involved in the synthesis of glycoproteins .
Mecanismo De Acción
Target of Action
The primary target of Adenosine-5’-diphosphoglucose disodium salt is the starch synthase enzyme . This enzyme plays a crucial role in the synthesis of starch, a polysaccharide that serves as a form of energy storage in plants . Additionally, it acts as an agonist for the P2Y12 receptor , a G protein-coupled receptor found on the surface of platelets .
Mode of Action
Adenosine-5’-diphosphoglucose disodium salt interacts with its targets by serving as a glucose donor . In the case of starch synthase, it provides the glucose units that are polymerized into starch . As a P2Y12 receptor agonist, it stimulates platelet activation .
Biochemical Pathways
The compound plays a significant role in the starch synthesis pathway . It is used by starch synthase to add glucose units to the growing starch chain . It is also involved in the platelet activation pathway via its action on the P2Y12 receptor .
Result of Action
The action of Adenosine-5’-diphosphoglucose disodium salt results in the synthesis of starch in plants . In the context of platelet activation, it can lead to blood clotting .
Action Environment
The action of Adenosine-5’-diphosphoglucose disodium salt can be influenced by various environmental factors. For instance, certain grasses can synthesize the compound in the cytoplasm before it is transported into plastids . Additionally, the compound’s action as a P2Y12 receptor agonist might be influenced by the physiological environment, such as the presence of other agonists or antagonists .
Safety and Hazards
Propiedades
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBIVALVIPYODS-UQGWVDHFSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5Na2O15P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036016 | |
| Record name | Adenosine-5'-diphosphoglucose disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102129-65-7 | |
| Record name | Adenosine-5'-diphosphoglucose disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: ADPG acts as the glucosyl donor for starch synthases, primarily granule-bound starch synthase (GBSS) and soluble starch synthases (SSS) []. These enzymes catalyze the transfer of the glucose moiety from ADPG to the growing chain of α-1,4-linked glucose residues, ultimately leading to starch synthesis [].
ANone: ADPG comprises an adenosine molecule linked to a diphosphate group, which is further linked to a glucose molecule at the C1 position.
A: ADPG is the primary precursor for starch synthesis in plants. It provides the glucose units that are incorporated into the growing starch molecule by starch synthases [, , , ].
A:
ADPG Pyrophosphorylase (AGPase): This enzyme catalyzes the synthesis of ADPG from Glucose-1-Phosphate (G-1-P) and ATP [, , , , ]. * Starch Synthases (GBSS and SSS):* These enzymes utilize ADPG as the glucose donor to elongate the starch chain [, , ].
A: Low phosphate conditions can lead to an increase in the total activities of phosphatases and higher concentrations of phosphate-free carbon compounds like starch and sucrose []. This adaptation helps conserve phosphate within the plant [].
A: In sweet orange trees, elevated CO2 levels led to increased starch content in leaves []. This was accompanied by a decrease in the activities of sucrose-P synthase and ADPG pyrophosphorylase in older leaves but not in newer leaves [].
A: In a low-starch mutant of Chlamydomonas reinhardtii, a defect in 3-phosphoglycerate activation and orthophosphate inhibition of ADPG pyrophosphorylase was observed []. This highlights the importance of AGPase regulation for normal starch synthesis.
A: Evidence suggests that starch synthesis, and likely the conversion of sucrose to starch, occurs within the amyloplast [, ]. Studies show that amyloplasts contain the necessary enzymes for starch synthesis from triose phosphates, including AGPase and starch synthases [, ].
A: Yes, research suggests variations exist. For instance, while potato and maize AGPases share some functionality, there are differences in their allosteric properties and subunit interactions []. This is evident in the differential activity observed when chimeric maize/potato small subunits are expressed with potato large subunits in E. coli [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



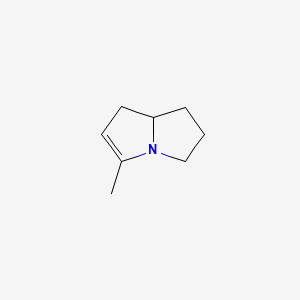
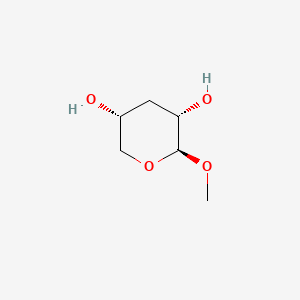
![2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine](/img/structure/B564106.png)

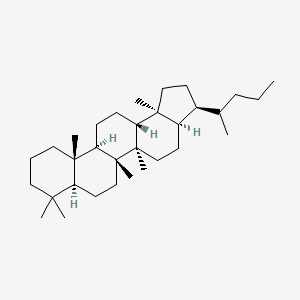
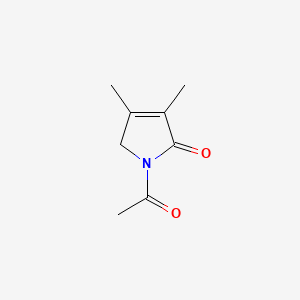
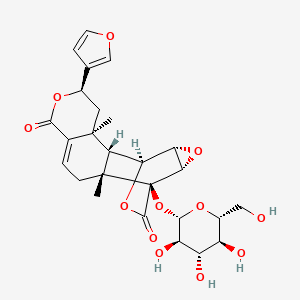
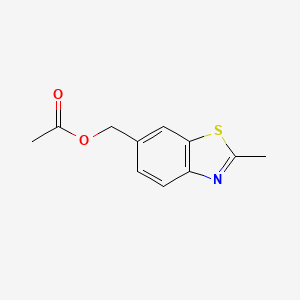

![(2S,3aR,5aS,9R,9aS,9bR)-2-[(E)-but-2-en-2-yl]-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-9-ol](/img/structure/B564116.png)
